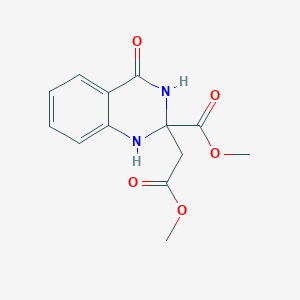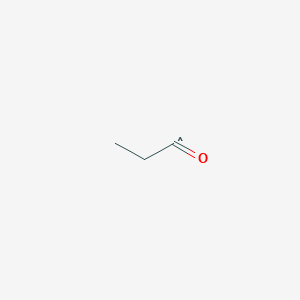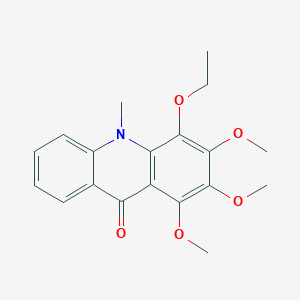
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one, also known as EMA-01, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMA-01 belongs to the acridine family of compounds, which are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties.
Aplicaciones Científicas De Investigación
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins. In addition, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been investigated as a lead compound for the development of new drugs targeting various biological pathways, including DNA intercalation, protein kinase inhibition, and anti-inflammatory activity.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein kinase activity, and cell cycle progression. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has the ability to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one has been shown to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one in lab experiments is its high potency and selectivity, which allows for the investigation of specific biological pathways and targets. 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one also has a relatively low toxicity profile, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, the synthesis of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one. One area of interest is the investigation of its potential use in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another area of interest is the development of novel delivery systems for 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one, such as liposomes or nanoparticles, to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one and to identify its molecular targets in different biological systems.
Métodos De Síntesis
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one can be synthesized using a multi-step process that involves the condensation of 2,4-dimethoxyaniline and 4-ethoxy-3-methoxybenzaldehyde in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The purity and yield of 4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.
Propiedades
Número CAS |
17014-68-5 |
|---|---|
Nombre del producto |
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one |
Fórmula molecular |
C19H21NO5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-ethoxy-1,2,3-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C19H21NO5/c1-6-25-17-14-13(16(22-3)18(23-4)19(17)24-5)15(21)11-9-7-8-10-12(11)20(14)2/h7-10H,6H2,1-5H3 |
Clave InChI |
VRXVRXOLOPTZMA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1N(C3=CC=CC=C3C2=O)C)OC)OC)OC |
SMILES canónico |
CCOC1=C(C(=C(C2=C1N(C3=CC=CC=C3C2=O)C)OC)OC)OC |
Sinónimos |
4-Ethoxy-1,2,3-trimethoxy-10-methylacridin-9(10H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)

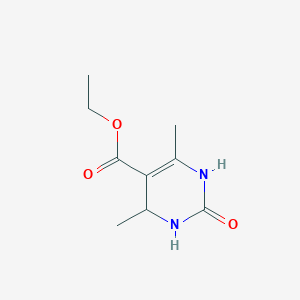
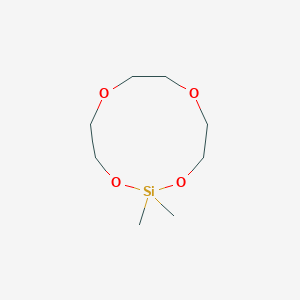
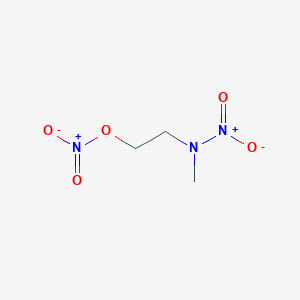
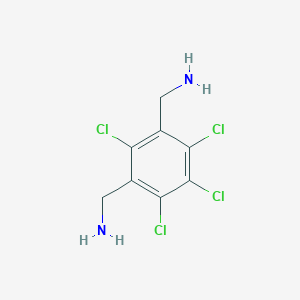
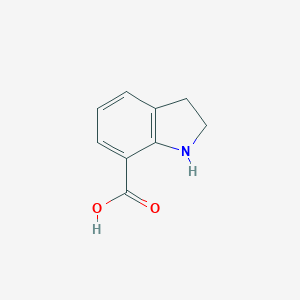
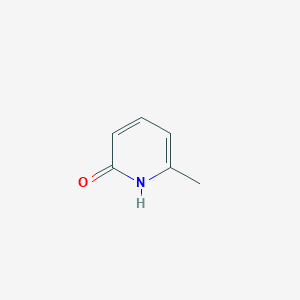
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
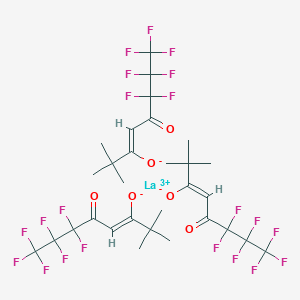
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
